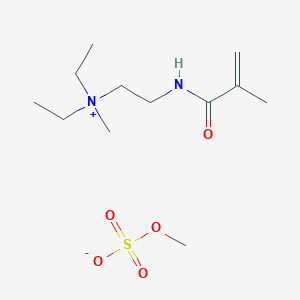

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The conjugated enone system (CH₂=C(CH₃)–C=O) exhibits a weak absorption band near 240–260 nm (π→π* transition), typical of α,β-unsaturated ketones.

Comparative Structural Analysis with Related Quaternary Ammonium Salts

Key differences include:

- Solubility : The target compound’s ethylamino linker increases hydrophilicity compared to sugar-derived salts.

- Reactivity : The enone group enables Michael addition reactions, absent in saturated analogues.

- Thermal Stability : Methyl sulphate counterions decompose at higher temperatures (~260°C) compared to halides.

Properties

CAS No. |

36497-92-4 |

|---|---|

Molecular Formula |

C12H26N2O5S |

Molecular Weight |

310.41 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate |

InChI |

InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4) |

InChI Key |

YDTOYOLJNBVGNM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthetic Route

The typical laboratory synthesis involves a sequence of reactions starting from diethylmethylamine and 2-methyl-1-oxoallyl chloride, followed by further functionalization and quaternization steps:

Step 1: Formation of the Aminoethyl Intermediate

Diethylmethylamine reacts with 2-methyl-1-oxoallyl chloride under controlled temperature conditions, often in an organic solvent such as dichloromethane or acetonitrile. This nucleophilic substitution forms an intermediate containing the 2-methyl-1-oxoallyl aminoethyl moiety.Step 2: Quaternization with Methyl Sulphate

The intermediate is then reacted with methyl sulphate (dimethyl sulfate) to quaternize the nitrogen atom, yielding the final ammonium salt. This step is typically conducted under mild heating (e.g., 40–80°C) to ensure complete reaction.-

- Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF)

- Temperature: 0–80°C, optimized to balance reaction rate and selectivity

- Reaction time: 4–36 hours depending on scale and catalyst presence

Industrial-Scale Production

For industrial production, the synthesis is adapted to continuous flow reactors to enhance yield, reproducibility, and safety:

Continuous Flow Reactor Advantages:

- Precise temperature and reaction time control

- Improved mixing and heat transfer

- Scalability with consistent product quality

-

- Use of catalysts to accelerate substitution reactions

- Optimization of solvent systems to reduce waste and improve environmental footprint

- Monitoring by TLC or HPLC to determine reaction completion

Alternative Synthetic Approaches

Some patents and research disclose related preparation methods involving:

Halogenation and Substitution Reactions:

Starting from precursors such as aminoethyl methyl sulfone salts, halogenation reagents (e.g., alkyl halides) are used under basic conditions to introduce the desired functional groups, followed by substitution reactions catalyzed by bases or transition metal catalysts.Use of Organic and Inorganic Acids:

Acidic aqueous solutions (e.g., sulfuric acid, hydrochloric acid) are employed in post-reaction workup to isolate and purify the ammonium salt.Temperature Control:

Reactions are typically conducted between 0°C and 160°C, with a preferred range of 80°C to 120°C for optimal yield and purity.Purification:

Post-reaction purification involves cooling, filtration, concentration, and recrystallization using ethanol or other solvents to obtain the pure compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Description | Scale |

|---|---|---|---|

| Aminoethyl Intermediate Formation | Diethylmethylamine + 2-methyl-1-oxoallyl chloride; solvent: acetonitrile; temp: 0–25°C | Nucleophilic substitution forming aminoethyl intermediate | Laboratory/Industrial |

| Quaternization | Methyl sulphate; temp: 40–80°C; solvent: polar aprotic | Quaternization of amine to ammonium salt | Laboratory/Industrial |

| Halogenation & Substitution | Alkyl halides; base catalyst; temp: 80–120°C | Alternative route via halogenation and substitution | Industrial |

| Purification | Cooling, filtration, recrystallization with ethanol | Isolation of pure ammonium methyl sulphate salt | Both |

Research Findings and Reaction Analysis

The reaction sequence is highly dependent on the purity of starting materials and control of temperature to avoid side reactions such as over-alkylation or decomposition of the 2-methyl-1-oxoallyl group.

The quaternization step with methyl sulphate is critical for obtaining the desired ionic form, which influences solubility and biological activity.

Continuous flow synthesis has been shown to improve yield and reduce reaction times compared to batch processes.

Monitoring techniques such as TLC and HPLC are essential for ensuring reaction completeness and product purity.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Chemistry

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate serves as a reagent in organic synthesis and catalysis. Its surfactant properties make it valuable in various chemical reactions, enhancing solubility and reactivity of substrates.

Biology

In biological research, this compound is studied for its effects on cellular processes. Preliminary studies indicate potential antimicrobial properties, suggesting applications as a disinfectant or preservative. Its interaction with biological membranes may influence cell permeability, making it a candidate for drug delivery systems.

Medicine

The compound is under investigation for therapeutic properties, particularly in antimicrobial and anticancer activities. Its ability to modulate enzyme activity and receptor interactions may provide insights into new treatment modalities .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in the synthesis of other compounds highlights its versatility in chemical manufacturing processes.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an effective disinfectant.

- Drug Delivery Mechanisms : Research focused on the compound's ability to enhance drug permeability across cellular membranes. The findings demonstrated that the compound could facilitate the uptake of therapeutic agents, indicating its viability as a drug delivery enhancer .

- Biochemical Assays : The compound has been employed in biochemical assays to study enzyme interactions. Its unique structure allows for specific binding to target enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved include modulation of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key structural analogs differ in ammonium substituents, linkage types (amino vs. ester/oxy), counterions, and chain lengths. These variations significantly impact physicochemical properties such as solubility, reactivity, and thermal stability.

Table 1: Comparative Analysis of Key Compounds

*Molecular formulas and weights are included where available in evidence.

Key Comparative Insights

Linkage Type: Amino-linked analogs (e.g., target compound, CAS 40820-77-7) exhibit greater nucleophilicity, making them reactive in polymerization or conjugation reactions. Oxy-linked analogs (e.g., CAS 4316-66-9) are prone to hydrolysis, limiting their use in aqueous environments .

Counterion Effects :

- Methyl sulphate (CH₃OSO₃⁻) and ethyl sulphate (C₂H₅OSO₃⁻) counterions impart moderate solubility in polar solvents.

- Hydroxide (OH⁻) and sulphopropyl groups (CAS 3637-26-1) enhance water solubility, favoring applications in detergents or dispersants .

Trimethyl groups (CAS 40820-77-7) reduce steric hindrance, facilitating faster reaction kinetics .

Chain Length :

- Propyl chains (CAS 40820-77-7, 94133-83-2) may lower critical micelle concentrations compared to ethyl chains, enhancing surfactant efficiency .

Biological Activity

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate (CAS Number: 36497-92-4) is a quaternary ammonium compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its surfactant properties and possible antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₆N₂O₅S, which indicates the presence of a diethylmethylammonium structure along with a 2-methyl-1-oxoallyl group. The methyl sulfate moiety enhances its solubility in water, making it suitable for diverse applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, showing potential as a disinfectant or preservative. The mechanism of action is believed to involve interactions with microbial membranes, potentially altering membrane fluidity and permeability, which can disrupt cellular integrity and function.

Interaction with Biological Membranes

Research indicates that this compound can interact with biological membranes, influencing cell permeability. Such interactions may enhance drug delivery mechanisms by facilitating the uptake of therapeutic agents into cells. Studies have shown that the compound's structural components allow for specific interactions with lipid bilayers, which could be harnessed for targeted drug delivery systems.

The mechanism of action for this compound involves binding to specific molecular targets within cells. This binding can modulate enzyme activity and interfere with metabolic processes, leading to altered cellular responses. The compound may also influence signal transduction pathways, contributing to its biological effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyldodecylamine | C₁₄H₃₁N | Longer alkyl chain enhances lipophilicity |

| Benzyltrimethylammonium chloride | C₁₀H₁₈ClN | Aromatic ring provides unique electronic properties |

| Cetyltrimethylammonium bromide | C₂₁H₃₈BrN | Known for strong surfactant properties in cosmetics |

This compound stands out due to its specific functional groups that may enhance both antimicrobial efficacy and compatibility with various formulations.

Case Studies and Research Findings

Research has been conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against several pathogens. In one study, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Additionally, studies on its interaction with DNA have indicated that the compound can bind electrostatically to calf thymus DNA (CT-DNA), which may have implications for its use in cancer therapy or as a DNA-targeting agent .

Q & A

Q. What are the optimal synthetic routes for preparing Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine precursor (e.g., diethylmethyl(2-aminoethyl)amine) with methacryloyl chloride derivatives, followed by counterion exchange with methyl sulphate. Key steps include:

- Amine Functionalization: React the tertiary amine with 2-methyl-1-oxoallyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the acrylamide intermediate .

- Quaternization: Use methyl sulphate in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours to ensure complete alkylation .

- Purification: Ion-exchange chromatography (e.g., Dowex resin) or recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity verification requires H/C NMR (amide proton at δ 6.2–6.5 ppm, quaternary ammonium at δ 3.1–3.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its ionic nature?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Detect sulfate stretching vibrations (1240–1260 cm) and acrylamide C=O (1640–1680 cm) .

- Mass Spectrometry: HRMS (ESI+) should show [M] for the quaternary ammonium ion and methyl sulphate counterion .

Advanced Research Questions

Q. How does the methacryloyl group influence the compound’s reactivity in polymerization studies, and what conditions optimize radical-initiated crosslinking?

Methodological Answer: The methacryloyl group enables radical polymerization. Experimental design considerations:

- Initiators: Use azobisisobutyronitrile (AIBN, 1–2 mol%) or UV light (254 nm) for controlled initiation .

- Solvent Systems: Polar solvents (e.g., DMF/water mixtures) enhance solubility of the ionic monomer.

- Kinetic Analysis: Monitor conversion via H NMR (disappearance of vinyl protons) or FT-IR (C=C peak at 1630 cm) .

- Challenges: Oxygen inhibition can delay polymerization; degas solutions with N for 30 minutes pre-reaction .

Q. What analytical approaches resolve contradictions in reported stability data under varying pH and temperature conditions?

Methodological Answer: Conflicting stability data may arise from counterion hydrolysis or acrylamide degradation. Systematic approaches include:

- Accelerated Stability Testing: Incubate samples at 40–60°C across pH 2–10 (buffers: citrate-phosphate-borate). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Degradation Products: LC-MS identifies hydrolyzed products (e.g., diethylmethylamine or methacrylic acid) .

- Recommendation: Stabilize aqueous solutions at pH 4–6 (prevents sulfate ester hydrolysis) and store at –20°C for long-term use .

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., DNA or proteins) for therapeutic applications?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize bovine serum albumin (BSA) or DNA on a sensor chip to measure binding affinity (KD) .

- Fluorescence Quenching: Titrate the compound into tryptophan-containing proteins (e.g., lysozyme) and monitor emission at 340 nm (excitation: 295 nm) .

- Cytotoxicity Screening: Use MTT assays on HEK-293 cells at 1–100 µM concentrations; compare with structurally similar quaternary ammonium compounds .

Q. What computational methods are suitable for modeling the compound’s structure-activity relationships (SAR) in surfactant or antimicrobial studies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate micelle formation in water using GROMACS; analyze critical micelle concentration (CMC) via radial distribution functions .

- Docking Studies: Use AutoDock Vina to predict interactions with bacterial membrane proteins (e.g., E. coli’s OmpF porin) .

- QSAR Modeling: Correlate alkyl chain length and charge density with antimicrobial efficacy using partial least squares (PLS) regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.